molecular formula C6H5FINO B8419701 2-Fluoro-3-iodo-4-methoxypyridine

2-Fluoro-3-iodo-4-methoxypyridine

Cat. No. B8419701
M. Wt: 253.01 g/mol
InChI Key: OEOPTKGPZAAXFK-UHFFFAOYSA-N
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Patent
US09440952B2

Procedure details

To a cold (−20° C.), stirred suspension of the 3-iodo-4-methoxypyridin-2-amine (2.5 g, 10 mmol) in HBF4 (70 mL, 470 mmol) was added an aqueous solution of NaNO2 (1.67 M, 6 mL, 10 mmol) over 20 min. The reaction turned green and then brown in color. The mixture was stirred at 0° C. for 3 h. The reaction was then carefully poured into a cold (0° C.) saturated solution of Na2CO3 (50 g) in H2O (100 mL). The layer was then extracted with EtOAc (×3). The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated under vacuum to leave a residue which was purified by column chromatography on silica gel (elution with 5:1 to 2:1 hexanes:ethyl acetate) to yield 2-fluoro-3-iodo-4-methoxypyridine as a light yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3](N)=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[H+].[B-](F)(F)(F)[F:13].N([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>O>[F:13][C:3]1[C:2]([I:1])=[C:7]([O:8][CH3:9])[CH:6]=[CH:5][N:4]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
IC=1C(=NC=CC1OC)N
Name
Quantity
70 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
To a cold (−20° C.), stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The layer was then extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (elution with 5:1 to 2:1 hexanes:ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC(=C1I)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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